molecular formula C8H6FNO2 B1438611 4-Fluoro-5-hydroxyindolin-2-one CAS No. 948553-68-2

4-Fluoro-5-hydroxyindolin-2-one

Cat. No. B1438611
CAS RN: 948553-68-2
M. Wt: 167.14 g/mol
InChI Key: XVAYHKRLBOJOQF-UHFFFAOYSA-N
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Description

4-Fluoro-5-hydroxyindolin-2-one is a chemical compound . It is related to 4-Hydroxyindolin-2-one, which has a molecular weight of 149.15 .


Synthesis Analysis

A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .


Chemical Reactions Analysis

The effect of 5-hydroxyindolin-2-one (5-HI) on the regulation of phosphoproteins, thromboxane A2 generation, and integrin αIIbβ3 action was examined .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Scientific Research Applications

Antitumor Agents

One significant application of related compounds to 4-Fluoro-5-hydroxyindolin-2-one is in the development of antitumor agents. Research has focused on the design, synthesis, and evaluation of novel derivatives for their cytotoxic activity against various tumor cell lines. For instance, derivatives have been found to exhibit significant inhibitory activity, with one such compound, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, selectively inhibiting cancer cell lines and showing promise as a clinical candidate for cancer treatment (Chou et al., 2010).

Neuroimaging

Compounds structurally similar to this compound have been explored as radiopharmaceuticals for neuroimaging, particularly in the study of Alzheimer's disease. Fluorine-18 labeled compounds based on this structure have shown potential in positron emission tomography (PET) for probing the metal hypothesis of Alzheimer's disease and assessing the disease's progression (Liang et al., 2015).

Antitubercular Potency

Another area of application is in the development of antitubercular agents. Studies have produced derivatives that showed minimal inhibitory concentrations against Mycobacterium tuberculosis and Mycobacterium bovis, highlighting their potential as lead compounds for further optimization in tuberculosis treatment (de Macedo et al., 2017).

Herbicidal Activity

Derivatives of this compound have also been investigated for their herbicidal activity. Compounds with modifications in this structure have been developed as potent inhibitors of protoporphyrinogen oxidase, offering new approaches to herbicide development with high efficacy and safety to crops (Huang et al., 2005).

Molecular Docking and DFT Study

In addition, research into 5-Fluoro-1H-indole-2,3-dione-triazoles, closely related to this compound, has demonstrated considerable antibacterial and antifungal potency. These studies include molecular docking and density functional theory (DFT) analysis, providing insights into the molecular interactions and stability of these compounds, which could inform the design of drugs with improved pharmacological profiles (Deswal et al., 2020).

properties

IUPAC Name

4-fluoro-5-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-8-4-3-7(12)10-5(4)1-2-6(8)11/h1-2,11H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAYHKRLBOJOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948553-68-2
Record name 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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